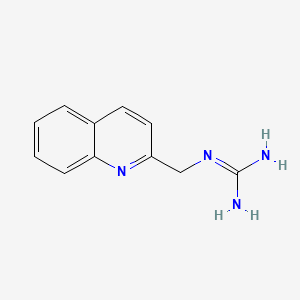
1-(2-Quinolylmethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Quinolylmethyl)guanidine is a compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol It is characterized by the presence of a quinoline ring attached to a guanidine group via a methylene bridge
Preparation Methods
The synthesis of 1-(2-Quinolylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylquinoline with guanidine under basic conditions . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Quinolylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Quinolylmethyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Quinolylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-(2-Quinolylmethyl)guanidine can be compared with other guanidine-containing compounds such as:
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Tetrodotoxin: A potent neurotoxin that contains a guanidine group and blocks sodium channels.
Ptilomycalin A: A tricyclic guanidine-containing natural product with cytotoxic and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with the guanidine group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C11H12N4/c12-11(13)14-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-6H,7H2,(H4,12,13,14) |
InChI Key |
NAFDNUMFSVVNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















